molecular formula C11H14ClN3O3 B1406045 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine CAS No. 1500423-05-1

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine

Cat. No.: B1406045
CAS No.: 1500423-05-1
M. Wt: 271.7 g/mol
InChI Key: IVGCGJLDLHNRJT-UHFFFAOYSA-N
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Description

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine is a heterocyclic compound that features a pyridine ring substituted with chloro, nitro, and piperidinylmethoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine typically involves the following steps:

    Chlorination: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus pentachloride.

    Piperidinylmethoxy Substitution: The final step involves the substitution of a piperidinylmethoxy group onto the pyridine ring. This can be achieved through a nucleophilic substitution reaction using piperidine and methanol under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The piperidinylmethoxy group can undergo oxidation reactions, potentially forming N-oxides or other oxidized derivatives.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution Reagents: Amines, thiols, alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

    Reduction: 5-Chloro-3-amino-2-[(piperidin-3-yl)methoxy]pyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

    Oxidation: N-oxides or other oxidized derivatives of the piperidinylmethoxy group.

Scientific Research Applications

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders and infectious diseases.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and other industrially relevant chemicals.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine: Similar structure with a bromo group instead of a chloro group.

    5-Chloro-3-nitro-2-[(morpholin-4-yl)methoxy]pyridine: Similar structure with a morpholinylmethoxy group instead of a piperidinylmethoxy group.

    5-Chloro-3-nitro-2-[(piperidin-4-yl)methoxy]pyridine: Similar structure with the piperidinyl group attached at a different position.

Uniqueness

5-Chloro-3-nitro-2-[(piperidin-3-yl)methoxy]pyridine is unique due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The combination of a nitro group, chloro group, and piperidinylmethoxy group provides a distinct set of properties that can be exploited in various scientific and industrial applications.

Properties

IUPAC Name

5-chloro-3-nitro-2-(piperidin-3-ylmethoxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClN3O3/c12-9-4-10(15(16)17)11(14-6-9)18-7-8-2-1-3-13-5-8/h4,6,8,13H,1-3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGCGJLDLHNRJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C=N2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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